1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine is a chemical compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 1-{5-oxa-6-azaspiro[34]oct-6-en-7-yl}methanamine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining purity and efficiency.
Chemical Reactions Analysis
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine can be compared with other spirocyclic compounds, such as:
5-oxa-2,6-diazaspiro[3.4]oct-6-ene: Similar in structure but with different functional groups.
1-oxa-6-azaspiro[3.4]octane: Lacks the methanamine group, leading to different chemical properties.
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}piperidin-4-carboxylic acid: Contains additional functional groups, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
2649017-03-6 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.